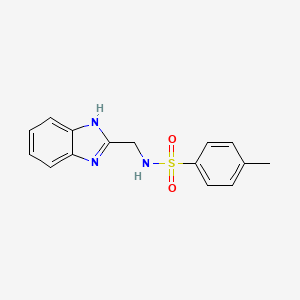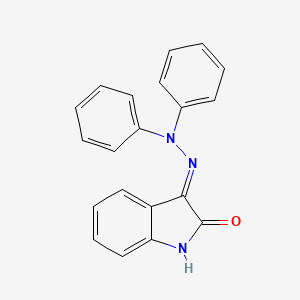
3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=N−NH2 This compound is notable for its unique structure, which includes an indole core substituted with a diphenylhydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one typically involves the reaction of indole-2-one with diphenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.
Major Products Formed:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable hydrazone linkage.
Mechanism of Action
The mechanism of action of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The hydrazone group can participate in redox reactions, acting as a free radical scavenger. This property is particularly useful in biological systems where oxidative stress is a concern. The compound may also interact with enzymes and proteins, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): Known for its use in antioxidant assays.
Phenylhydrazine: Used in the synthesis of various hydrazones and as a reagent in organic chemistry.
1,3-Diphenylpyrazole: Known for its antibacterial and antiviral properties.
Uniqueness: 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one is unique due to its indole core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C20H15N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3E)-3-(diphenylhydrazinylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) |
InChI Key |
YTIARQDLTLPRGG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide](/img/structure/B11704221.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704228.png)
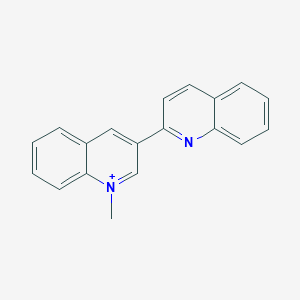
![N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11704230.png)
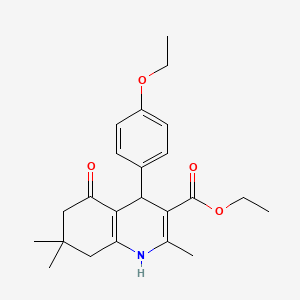
![6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B11704253.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)
![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11704276.png)

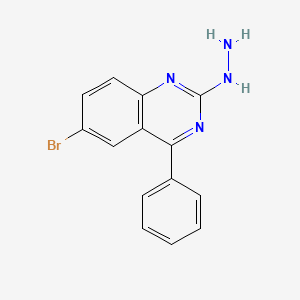
![N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11704299.png)
